molecular formula C11H12F2O B1325462 3',5'-Difluoro-2,2-dimethylpropiophenone CAS No. 898789-77-0

3',5'-Difluoro-2,2-dimethylpropiophenone

Cat. No. B1325462
M. Wt: 198.21 g/mol
InChI Key: ROFBGWYGRKXYMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’,5’-Difluoro-2,2-dimethylpropiophenone is a chemical compound with the CAS Number: 898789-77-0 . Its molecular formula is C11H12F2O and has a molecular weight of 198.21 .


Molecular Structure Analysis

The InChI code for 3’,5’-Difluoro-2,2-dimethylpropiophenone is 1S/C11H12F2O/c1-11(2,3)10(14)7-4-8(12)6-9(13)5-7/h4-6H,1-3H3 . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Synthesis and Structural Studies

  • Improved Total Synthesis of Polysiphenol and Analogues : The synthesis of 4,5-dibromo-9,10-dihydrophenanthrene-2,3,6,7-tetraol, or (±)-polysiphenol, was improved using intermolecular McMurray dimerization. This method applies to 4,5-dichloro- and 4,5-difluoro-halologues, showcasing the utility of 3',5'-Difluoro-2,2-dimethylpropiophenone in synthesizing complex organic compounds (Braddock et al., 2022).

  • Photophysical Behavior of DFHBI Derivatives : Research on (Z)-5-(3,5-Difluoro-4-hydroxybenzylidene)-2,3-dimethyl-3,5-dihydro-4H-imidazol-4-one (DFHBI) and its analogues, which bind to RNA for imaging purposes, indicates the importance of 3',5'-Difluoro-2,2-dimethylpropiophenone derivatives in developing fluorogenic molecules (Santra et al., 2019).

Polymer Synthesis and Properties

  • Electroluminescent Devices from Poly(1,3,5-triazine−ether)s : The creation of various difluoro functionalized aromatic 1,3,5-triazine monomers, and their use in synthesizing poly(1,3,5-triazine−ether)s, demonstrates the potential of such compounds in developing materials for electroluminescent devices (Fink et al., 1997).

  • Fluorescent pH Probes from BODIPY-based Hydroxyaryl Derivatives : Research on 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) dyes, which include phenolic or naphtholic subunits, reveals their application as fluorescent pH probes, excitable with visible light. This research highlights the role of difluoro compounds in developing sensitive detection tools (Baruah et al., 2005).

Material Science and Chemistry

  • Crystal and Molecular Structure Analysis : Studies on the crystal and molecular structure of anti-3',4'-difluoro-2-hydroxyiminopropiophenone have provided insights into the different biological activities of its isomers. Such research underscores the importance of 3',5'-Difluoro-2,2-dimethylpropiophenone in understanding the structure-activity relationships in chemistry (Allen et al., 1971).

  • Optical and Dielectric Properties of Polyimide Thin Films : Investigations into the effects of internal linkage groups of fluorinated diamine on polyimide thin films have revealed significant insights into their optical and dielectric properties, highlighting the utility of difluoro compounds in advanced material science (Jang et al., 2007).

properties

IUPAC Name

1-(3,5-difluorophenyl)-2,2-dimethylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O/c1-11(2,3)10(14)7-4-8(12)6-9(13)5-7/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROFBGWYGRKXYMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C1=CC(=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60642485
Record name 1-(3,5-Difluorophenyl)-2,2-dimethylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3',5'-Difluoro-2,2-dimethylpropiophenone

CAS RN

898789-77-0
Record name 1-(3,5-Difluorophenyl)-2,2-dimethyl-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898789-77-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,5-Difluorophenyl)-2,2-dimethylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.